

Experimental Protocol for the Recrystallization of 3-Methylphenyl Benzoate

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Compound of Interest

Compound Name: *Benzoic acid, 3-methylphenyl ester*

Cat. No.: *B355533*

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Application Note

This protocol details a robust method for the purification of 3-methylphenyl benzoate via recrystallization. 3-Methylphenyl benzoate, an aromatic ester, is synthesized from the reaction of 3-cresol and benzoyl chloride, often through a Schotten-Baumann reaction. The primary impurities in the crude product are typically unreacted starting materials (3-cresol and benzoyl chloride) and potential side products. This procedure employs isopropanol as the recrystallization solvent, which has been selected for its favorable solubility profile: high solubility of 3-methylphenyl benzoate at elevated temperatures and low solubility at reduced temperatures, ensuring efficient purification and high recovery of the desired compound. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development requiring a high-purity sample of 3-methylphenyl benzoate for further applications.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-methylphenyl benzoate is provided in the table below for easy reference during the experimental process.

Property	Value
Molecular Formula	C ₁₄ H ₁₂ O ₂
Molecular Weight	212.24 g/mol
Melting Point	56 °C[1]
Boiling Point	168-170 °C at 8 Torr
Appearance	White to off-white solid

Experimental Protocol

This section provides a detailed, step-by-step procedure for the recrystallization of crude 3-methylphenyl benzoate.

Materials and Equipment:

- Crude 3-methylphenyl benzoate
- Isopropanol (reagent grade)
- Distilled water
- Erlenmeyer flasks (125 mL and 250 mL)
- Hot plate with magnetic stirring capabilities
- Magnetic stir bar
- Buchner funnel and flask
- Filter paper
- Ice bath
- Spatula
- Watch glass

- Drying oven or vacuum desiccator

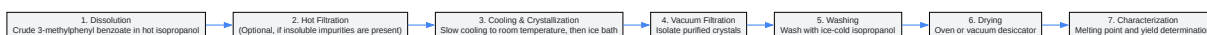
Procedure:

- Dissolution:
 - Place approximately 5.0 g of crude 3-methylphenyl benzoate into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
 - Add 20 mL of isopropanol to the flask.
 - Gently heat the mixture on a hot plate with continuous stirring.
 - Continue to add small portions of isopropanol (1-2 mL at a time) to the heated mixture until all the solid has just dissolved. Avoid adding an excess of solvent to ensure a good yield. Note the total volume of isopropanol used.
- Hot Filtration (Optional):
 - If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
 - Preheat a separate 250 mL Erlenmeyer flask and a funnel with fluted filter paper on the hot plate.
 - Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
- Crystallization:
 - Remove the flask containing the clear solution from the hot plate and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.
 - Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified 3-methylphenyl benzoate.
- Isolation of Crystals:

- Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.
- Wet the filter paper with a small amount of cold isopropanol to ensure it is sealed to the funnel.
- Turn on the vacuum and pour the cold crystalline mixture into the Buchner funnel.
- Wash the crystals with a small amount (5-10 mL) of ice-cold isopropanol to remove any residual soluble impurities.
- Continue to draw air through the crystals for several minutes to aid in drying.
- Drying:
 - Carefully transfer the purified crystals from the funnel to a pre-weighed watch glass.
 - Dry the crystals in a drying oven at a temperature below the melting point (e.g., 40-45 °C) until a constant weight is achieved, or in a vacuum desiccator.
- Characterization:
 - Determine the melting point of the recrystallized 3-methylphenyl benzoate. A sharp melting point close to the literature value (56 °C) is indicative of high purity.
 - Calculate the percent recovery of the purified product.

Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

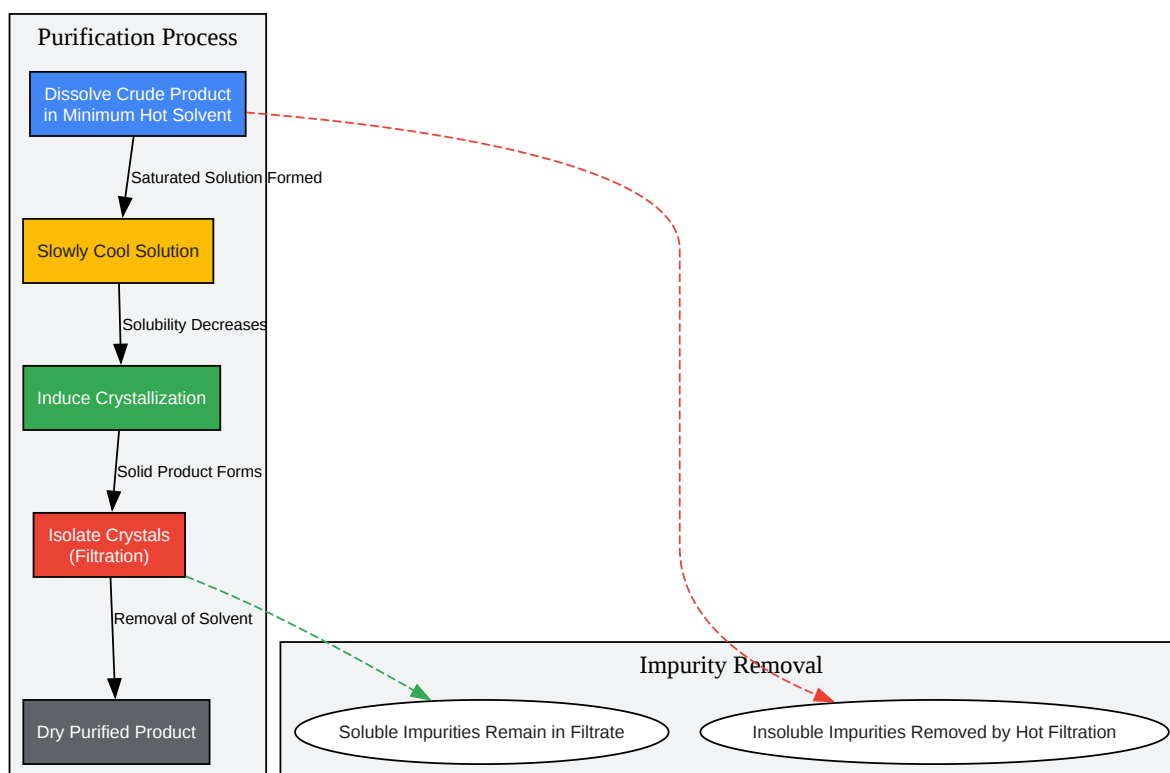


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Caption: Workflow for the recrystallization of 3-methylphenyl benzoate.

Logical Relationship of Recrystallization Steps

The success of the recrystallization process depends on the logical sequence of steps, each designed to either dissolve the compound, remove impurities, or isolate the purified product.



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Caption: Logical flow of the recrystallization process for purification.

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References

- 1. 3-(3-Methylphenyl)benzoate | C₁₄H₁₁O₂ | CID 6936274 - PubChem [pubchem.ncbi.nlm.nih.gov]
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